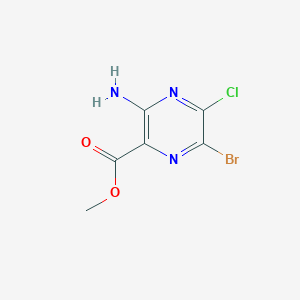

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

Übersicht

Beschreibung

“Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate” is a research chemical . It has a molecular formula of C6H5BrClN3O2 and a molecular weight of 266.48 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves a reaction with triethylamine in N,N-dimethyl-formamide at 20°C for 3.5 hours . The reaction mixture is then poured into water and extracted with toluene. The organic layers are washed with half-saturated aqueous sodium chloride, combined, dried with Na2SO4, and evaporated. The residue is purified by chromatography on silica gel .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate” can be represented by the SMILES string: CC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F .Chemical Reactions Analysis

The compound undergoes a reaction with 2-methoxy-ethylamine and NEt3 in DMF, stirred at room temperature for 3.5 hours . This reaction forms a mixture of the title compound and 3-amino-6-chloro-5-(2-methoxy-ethylamino)-pyrazine-2-carboxylate .Physical And Chemical Properties Analysis

The compound has a melting point of 99.68 °C and a boiling point of 349.5 °C . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is a key intermediate in the synthesis of substituted pyrazinecarboxamides, which exhibit a broad range of biological activities. These compounds have been evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting properties. Notably, certain derivatives have shown significant activity against Mycobacterium tuberculosis, with inhibition rates ranging from 54-72%. The compounds also demonstrate antifungal effects, particularly against Trichophyton mentagrophytes, and have been identified as potent inhibitors of oxygen evolution in spinach chloroplasts, highlighting their potential in agricultural and medicinal applications (Doležal et al., 2006).

Heterocyclic Chemistry

The compound serves as a precursor in the efficient synthesis of novel heterocyclic compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines and related structures. These novel compounds have been synthesized through reactions with α-halocarbonyl compounds, leading to structures that hold promise for future pharmacological studies. The structural diversity and potential biological relevance of these compounds underscore the importance of methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate in synthetic organic chemistry (Kamal El‐Dean et al., 2018).

Luminescent Chromophores

This chemical is also instrumental in the synthesis of pyrazines related to the luminescent chromophore coelenterazine, a compound found in marine organisms that exhibit bioluminescence. The Suzuki coupling approach to these pyrazines offers a pathway to explore the luminescent properties and potential applications in biological imaging and sensors (Jones et al., 1996).

Thiopyrano-compounds

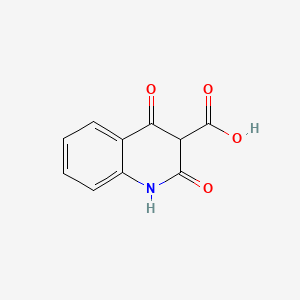

Additionally, methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is involved in the synthesis of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds. These compounds have been explored for various chemical transformations, contributing to the development of new synthetic methodologies and compounds with potential applications in chemical research (Scrowston & Shaw, 1976).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYTYCRWYBFDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554857 | |

| Record name | Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | |

CAS RN |

14340-25-1 | |

| Record name | Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047643.png)

![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)

![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)

![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)